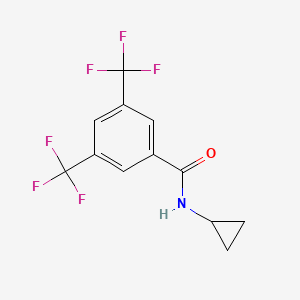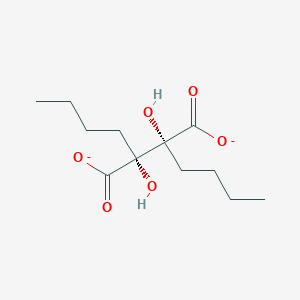
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O3. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a piperidine-2,6-dione moiety.
Métodos De Preparación
The synthesis of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For example, the use of reagents such as furfural, dimethylhydrazine, and maleimides can yield the desired product in moderate to high yields . Industrial production methods typically involve optimizing these reactions to ensure high purity and yield, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in treating diseases such as sickle cell disease and β-thalassemia.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These interactions are crucial for its therapeutic effects in treating blood disorders.
Comparación Con Compuestos Similares
Similar compounds include:
Lenalidomide: Known for its immunomodulatory effects and used in treating multiple myeloma.
3-(4-Hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione: Shares a similar structure but lacks the fluorine atom.
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains an amino group instead of a hydroxyl group.
The uniqueness of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H11FN2O4 |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
3-(7-fluoro-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5H2,(H,15,18,19) |
Clave InChI |
UFWOCDJYDYGACA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)




![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)


![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)




